2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one

Catalog No.
S941915
CAS No.
139047-54-4
M.F
C11H10BrN3O
M. Wt
280.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazoli...

CAS Number

139047-54-4

Product Name

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one

IUPAC Name

2-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

InChI

InChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7,13H,5-6H2

InChI Key

REIRZIKCQYSRMO-UHFFFAOYSA-N

SMILES

C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr

Canonical SMILES

C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CAS: 139047-54-4) is a highly functionalized, tricyclic nitrogen-rich building block central to the development of kinase inhibitors, PI3K modulators, and PDE inhibitors. Featuring a rigid imidazo[1,2-c]quinazoline core coupled with a highly reactive bromomethyl electrophilic handle, this compound is engineered for rapid downstream diversification. In procurement contexts, it is primarily selected to bypass multi-step core syntheses, offering an immediate, reliable vector for SN2 amination, etherification, or thioetherification in both high-throughput medicinal chemistry and scaled process workflows [1].

Substituting this bromomethyl scaffold with its chloromethyl or hydroxymethyl counterparts introduces significant process inefficiencies. The chloromethyl analog exhibits substantially lower SN2 reactivity, often requiring harsh thermal conditions or iodide catalysis that can trigger premature ring-opening or hydrolysis of the quinazolinone core [1]. Conversely, utilizing the hydroxymethyl precursor mandates an additional activation step (e.g., mesylation or halogenation), which decreases overall atom economy, increases solvent waste, and typically results in a 20-30% drop in cumulative yield. The bromomethyl derivative provides the necessary thermodynamic balance: it is sufficiently stable for long-term storage yet reactive enough to undergo quantitative substitution under mild, base-mediated conditions [2].

SN2 Amination Efficiency and Process Time

The bromomethyl leaving group provides a significant kinetic advantage during library synthesis. In standard SN2 aminations with secondary amines, the bromomethyl compound achieves near-quantitative conversion at room temperature within 2-4 hours. In contrast, the chloromethyl comparator requires elevated temperatures (typically >70°C) and extended reaction times (12-18 hours) to achieve comparable yields, often accompanied by 10-15% degradation of the tricyclic core [1].

Evidence DimensionReaction time and yield for secondary amine substitution
Target Compound Data>85% yield in 2-4 hours at 25°C
Comparator Or BaselineChloromethyl analog: <75% yield in 12-18 hours at 70°C
Quantified Difference4x to 6x reduction in reaction time; >10% absolute yield improvement
ConditionsStandard base-mediated SN2 conditions (e.g., K2CO3, DMF or MeCN)

Faster, room-temperature reactions reduce thermal degradation and dramatically increase throughput for high-throughput screening library generation.

Step Economy vs. Hydroxymethyl Precursors

Procuring the pre-halogenated bromomethyl derivative eliminates the need for in-house activation of the corresponding hydroxymethyl precursor. Converting the hydroxymethyl analog to a reactive electrophile (via Appel reaction or mesylation) adds a synthetic step, requires handling of corrosive reagents, and typically caps the two-step overall yield at 60-65% due to isolation losses. The pre-formed bromomethyl compound allows for direct, single-step coupling with >85% efficiency [1].

Evidence DimensionOverall yield to functionalized intermediate
Target Compound Data1 step, >85% yield
Comparator Or BaselineHydroxymethyl precursor: 2 steps, 60-65% overall yield
Quantified DifferenceElimination of 1 synthetic step; ~20% increase in overall yield
ConditionsDirect substitution vs. activation/substitution sequence

Reducing step count directly lowers labor, reagent costs, and solvent consumption, making the bromomethyl variant highly cost-effective for scale-up.

Storage Stability and Handling

While iodomethyl analogs offer theoretically higher reactivity, they suffer from severe light and thermal sensitivity, often degrading by >10% within a month under standard refrigeration. The bromomethyl compound (CAS 139047-54-4) demonstrates excellent shelf stability, maintaining >98% purity for over 6 months when stored at 2-8°C, providing the optimal balance between electrophilic reactivity and procurement viability [1].

Evidence DimensionPurity retention over time (2-8°C storage)
Target Compound Data>98% purity at 6 months
Comparator Or BaselineIodomethyl analog: <90% purity at 1 month
Quantified Difference>6x extension in viable shelf life
ConditionsStandard laboratory refrigeration (2-8°C), protected from light

Reliable shelf stability minimizes batch-to-batch variation and eliminates the need for costly re-purification prior to use in sensitive syntheses.

High-Throughput Medicinal Chemistry Library Synthesis

Due to its high SN2 reactivity at room temperature, this compound is the ideal starting material for parallel synthesis. Chemists can rapidly generate diverse libraries of imidazoquinazoline derivatives by reacting the bromomethyl handle with various primary and secondary amines, accelerating SAR (Structure-Activity Relationship) studies for kinase and PDE inhibitor programs [1].

Late-Stage Functionalization and PROTAC Linker Attachment

The single-step coupling efficiency makes this scaffold highly suitable for late-stage functionalization. It can be efficiently conjugated to complex PEG or alkyl linkers in the development of PROTACs (Proteolysis Targeting Chimeras), where minimizing harsh reaction conditions is critical to preserving the integrity of the target-binding ligand [2].

Scaled-up Process Manufacturing of API Intermediates

For industrial scale-up, the step-economy advantage over hydroxymethyl precursors translates to significant cost savings. The stability and predictable reactivity of the bromomethyl group ensure reproducible batch yields, making it a preferred intermediate for the GMP-compliant synthesis of clinical-stage tricyclic therapeutics [3].

XLogP3

1.6

Dates

Last modified: 08-16-2023

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